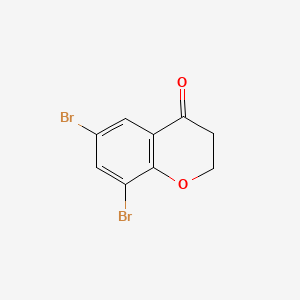

6,8-Dibromo-2,3-dihydrochromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVIVRRXGMSKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694842 | |

| Record name | 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15773-96-3 | |

| Record name | 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15773-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 6,8-Dibromo-2,3-dihydrochromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dibromo-2,3-dihydrochromen-4-one is a halogenated heterocyclic compound belonging to the chromanone class. This document provides a comprehensive overview of its known physical and chemical properties, compiled from available scientific literature and chemical databases. It includes key identifiers, tabulated physical and chemical data, a detailed synthesis protocol, and an exploration of the potential biological significance of the broader chromen-4-one scaffold in drug discovery. While specific biological data for this compound is limited, the therapeutic potential of related molecules suggests it as a candidate for further investigation.

Introduction

Chromen-4-one and its derivatives are a significant class of oxygen-containing heterocyclic compounds that are of considerable interest in medicinal chemistry and drug discovery. The chromanone scaffold is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. The introduction of halogen atoms, such as bromine, into the chromanone ring system can significantly modulate the molecule's physicochemical properties and biological activity. This guide focuses specifically on the physical and chemical characteristics of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Identification

| Property | Value |

| IUPAC Name | 6,8-dibromo-2,3-dihydro-4H-chromen-4-one |

| CAS Number | 15773-96-3[1] |

| Molecular Formula | C₉H₆Br₂O₂[2] |

| Molecular Weight | 305.95 g/mol [2] |

| Canonical SMILES | C1C(C(=O)C2=C(O1)C=C(C=C2Br)Br) |

Physical Properties

| Property | Value | Notes |

| Boiling Point | 192.5 °C[3] | This value appears unusually low for a dibrominated compound of this molecular weight and may require experimental verification. |

Synthesis

A known synthetic route to this compound involves the cyclization of 3-(2,4-dibromophenoxy)propanoic acid.[2]

Experimental Protocol: Synthesis from 3-(2,4-dibromophenoxy)propanoic acid

This protocol is based on a general method for the synthesis of chroman-4-ones.

Materials:

-

3-(2,4-dibromophenoxy)propanoic acid

-

Phosphorus pentoxide (P₂O₅)

-

Benzene

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

-

Ice

Procedure:

-

Dissolve 3-(2,4-dibromophenoxy)propanoic acid (6.0 mmol) in benzene.

-

Add phosphorus pentoxide to the solution.

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture to ambient temperature.

-

Decant the benzene.

-

Quench the residue with ice water.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the resulting residue by column chromatography, eluting with a gradient of 0-20% ethyl acetate in hexanes, to yield this compound as a white solid.[2]

Diagram of the Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the currently reviewed literature. Researchers are advised to perform their own spectral analysis for compound characterization.

Biological Activity and Potential in Drug Discovery

While there is no specific biological activity reported for this compound, the broader class of chromen-4-one derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. These activities are often attributed to their ability to interact with various biological targets.

General Biological Activities of Chromen-4-one Derivatives

Derivatives of the chromen-4-one scaffold have been reported to exhibit activities including:

Potential Signaling Pathway Involvement

Given the diverse bioactivities of chromen-4-ones, they are likely to interact with multiple signaling pathways. For instance, certain chromen-4-one derivatives have been identified as inhibitors of Rho kinase (ROCK), a potential target for the treatment of diabetic retinopathy.[4] Others have been developed as agonists or antagonists for the G protein-coupled receptor GPR55, which is implicated in inflammation, neurodegeneration, and cancer.[5]

Hypothetical Signaling Pathway Interaction:

Caption: Potential mechanism of action for a chromen-4-one derivative.

Conclusion

This compound is a readily synthesizable compound within the chromanone family. While its specific physicochemical and biological properties are not yet well-documented, the established importance of the chromen-4-one scaffold in medicinal chemistry suggests that this compound could be a valuable subject for further investigation. Researchers in drug discovery are encouraged to explore its potential activities, particularly in the areas of oncology, inflammation, and infectious diseases, and to fully characterize its spectral and physical properties.

References

Molecular structure and IUPAC name of 6,8-Dibromo-2,3-dihydrochromen-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6,8-Dibromo-2,3-dihydrochromen-4-one, a halogenated derivative of the chromanone scaffold. Chromanones (2,3-dihydrochromen-4-ones) are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science due to their diverse biological activities. This guide covers the molecule's structure, physicochemical properties, a proposed synthetic route, and potential biological relevance based on related structures.

Molecular Structure and IUPAC Nomenclature

The chemical structure of the title compound consists of a 2,3-dihydrochromen-4-one core, which is a bicyclic system comprising a benzene ring fused to a dihydropyran-4-one ring. In this specific derivative, bromine atoms are substituted at positions 6 and 8 of the aromatic ring.

The molecular structure is depicted below:

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Research Context

While no specific biological activities have been reported for this compound itself, the broader class of chromene and chromanone derivatives is of high interest in drug discovery.

-

Antimicrobial Activity: Halogenated chromones have demonstrated potential as antimicrobial agents. For instance, 8-Bromo-4H-chromen-4-one has been shown to inhibit the growth of gram-negative bacteria by binding to their DNA. [3]* Anticancer Potential: Many heterocyclic compounds containing the chromanone core are investigated for their cytotoxic effects against various cancer cell lines. The substitution pattern, including halogenation, is a key determinant of activity.

-

Enzyme Inhibition: The thio-analogue of the chromanone core, 4H-thiochromen-4-one, has been used to design derivatives that act as allosteric inhibitors of trypanothione reductase, a vital enzyme in parasites responsible for tropical diseases. [4] The presence of two bromine atoms on the aromatic ring of this compound significantly alters its electronic properties, lipophilicity, and potential for forming halogen bonds, making it an interesting candidate for screening in various biological assays. [5]

Conclusion

This compound is a well-defined chemical entity with potential for further investigation. This guide provides its core structural and physicochemical data. The outlined synthetic protocol offers a reliable method for its preparation, enabling researchers in drug discovery and materials science to access this compound for further studies. Its structural similarity to other biologically active chromanones suggests it may be a valuable scaffold for developing novel therapeutic agents.

References

- 1. This compound | 15773-96-3 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 6,8-Dibromo-2,3-dihydrochromen-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for the compound 6,8-Dibromo-2,3-dihydrochromen-4-one (CAS No. 15773-96-3). A comprehensive search of scientific literature and chemical databases was performed to collate the information presented herein. However, a complete, experimentally verified dataset for both ¹H and ¹³C NMR spectra remains elusive in published resources. This guide, therefore, presents a predicted analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of a publicly available, complete experimental dataset for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of similar chromanone structures and the known effects of bromine substitution on aromatic and aliphatic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~ 4.5 | Triplet | ~ 6-7 |

| H-3 | ~ 2.8 | Triplet | ~ 6-7 |

| H-5 | ~ 7.8 | Doublet | ~ 2 |

| H-7 | ~ 8.0 | Doublet | ~ 2 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 68 |

| C-3 | ~ 45 |

| C-4 | ~ 188 |

| C-4a | ~ 118 |

| C-5 | ~ 130 |

| C-6 | ~ 115 |

| C-7 | ~ 140 |

| C-8 | ~ 110 |

| C-8a | ~ 158 |

Experimental Protocols for NMR Data Acquisition

The following outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for aromatic and heterocyclic compounds like this compound.

2.1. Sample Preparation

-

Dissolution: Approximately 5-10 mg of the solid sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for compounds of this type due to its good dissolving power and relatively simple residual solvent signal. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆), depending on the solubility of the compound.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: The resulting solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

2.2. NMR Spectrometer Parameters

-

Instrument: Data acquisition is typically performed on a high-resolution NMR spectrometer, for instance, a Bruker Avance or similar instrument, operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-240 ppm is set.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound and the logical relationship for assigning the predicted NMR signals.

The Uncharted Territory: A Technical Guide to the Synthesis and Biological Exploration of Brominated Chromanones

Introduction: The marine environment, particularly red algae of the genera Laurencia and Rhodomela, is a well-established reservoir of a diverse array of brominated secondary metabolites.[1][2][3][4][5][6][7][8][9][10] These organobromine compounds, primarily bromophenols and bromoterpenes, exhibit a wide spectrum of potent biological activities, including antimicrobial, cytotoxic, and antioxidant effects.[1][6][11] Concurrently, the chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[12][13][14]

Despite the prevalence of both brominated natural products in marine ecosystems and the pharmacological importance of the chromanone framework, the discovery of naturally occurring brominated chromanones has not been documented in scientific literature to date. This technical guide, therefore, pivots to the existing body of research on the laboratory synthesis of brominated chromanones and their subsequent biological evaluation. For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthetic routes to access these compounds, detailed experimental protocols, a summary of their biological activities with quantitative data, and insights into their mechanisms of action.

Synthetic Pathways to Brominated Chromanones

The synthesis of brominated chromanones typically involves multi-step processes, starting from readily available phenolic precursors. A common strategy is the Friedel-Crafts acylation of a phenol with a 3-halopropionic acid, followed by an intramolecular cyclization to form the chromanone ring. Bromination can be achieved either by using brominated starting materials or by direct bromination of the chromanone core.

One representative synthetic approach begins with a brominated phenol, which undergoes acylation and subsequent cyclization to yield the brominated chromanone.[15] An alternative route involves the synthesis of the chromanone core first, followed by electrophilic bromination using a suitable brominating agent. The choice of synthetic strategy often depends on the desired substitution pattern on the aromatic ring.

Figure 1: Generalized synthetic workflow for brominated chromanones.

Biological Activities of Brominated Chromanones

Synthetic brominated chromanones have been evaluated for a range of biological activities, primarily focusing on their antimicrobial and cytotoxic properties. The introduction of bromine atoms to the chromanone scaffold has been shown to modulate these activities, often enhancing potency.

Antimicrobial Activity

Several studies have demonstrated the efficacy of brominated chromanones against various pathogenic microbes, including bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity. For instance, certain synthetic spiropyrrolidines tethered with a bromo-substituted chromanone moiety have shown significant antibacterial and antifungal effects.[16] The presence of a bromine atom in the para position of the phenyl group of the chromanone appears to be particularly effective in enhancing antifungal activity.[16]

Table 1: Antimicrobial Activity of Selected Brominated Chromanone Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| 9h (4-BrPh) | Bacillus subtilis | Not specified, but noted as having superior effect | [16] |

| 9h (4-BrPh) | Staphylococcus epidermidis | Not specified, but noted as having superior effect | [16] |

| 4d (4-BrPh) | Candida krusei | Not specified, but noted as the most potent | [16] |

| 4d (4-BrPh) | Candida glabrata | Not specified, but noted as the most potent | [16] |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one * | Staphylococcus epidermidis INA 01254 | 16 | [17] |

*Note: This compound is a brominated phenol with a lactamomethyl moiety, an analogue of natural marine compounds, not a chromanone, but is included for its relevant antimicrobial data against S. epidermidis.

Cytotoxic Activity

The anticancer potential of brominated chromanones has also been a subject of investigation. These compounds have been shown to exhibit cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this effect. Studies have indicated that halogen substitutions (including bromine) on the chromanone structure play a crucial role in modulating cytotoxic activity and selectivity for cancer cells over normal cells.[18] Flavanone/chromanone derivatives have demonstrated antiproliferative activity with IC50 values in the low micromolar range, and their cytotoxic effects are linked to the induction of oxidative stress.[19][20]

Table 2: Cytotoxic Activity of Selected Flavanone/Chromanone Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Derivative 1 | Colon cancer cell lines | 10 - 30 | [19] |

| Derivative 3 | Colon cancer cell lines | 10 - 30 | [19] |

| Derivative 5 | Colon cancer cell lines | 10 - 30 | [19] |

| B2 (3-chlorophenylchromanone derivative) | A549 (Lung cancer) | Noted as having strong cytotoxicity | [18] |

Experimental Protocols

General Synthesis of 7-Hydroxychroman-4-one (Precursor for Bromination)

This protocol describes the synthesis of a common chromanone precursor, which can be subsequently brominated. The method is adapted from the synthesis of 7-Hydroxychroman-4-one.[15]

-

Friedel-Crafts Acylation: To a solution of resorcinol in a suitable solvent, add a Lewis acid (e.g., trifluoromethanesulfonic acid).

-

Slowly add 3-bromopropionic acid to the mixture and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, quench the reaction and extract the product, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one, with an organic solvent.

-

Purify the product using column chromatography.

-

Intramolecular Cyclization: Dissolve the purified product in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

-

Stir the mixture to promote intramolecular cyclization via bimolecular nucleophilic substitution.

-

Acidify the reaction mixture to precipitate the product, 7-hydroxychroman-4-one.

-

Collect the solid by filtration, wash with water, and dry.

General Protocol for Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[21]

-

Preparation of Inoculum: Culture the test microorganisms (bacteria or fungi) in an appropriate broth medium overnight.

-

Dilute the culture to achieve a standardized concentration of cells.

-

Preparation of Microplates: Serially dilute the test compounds in a 96-well microplate containing the appropriate growth medium.

-

Add the standardized microbial inoculum to each well.

-

Include positive controls (medium with inoculum and no compound) and negative controls (medium only).

-

Incubation: Incubate the microplates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action

The precise mechanisms of action for brominated chromanones are still under investigation, but initial studies provide some insights. The cytotoxic effects of some chromanone derivatives are linked to their ability to induce oxidative stress in cancer cells.[19] This is characterized by an increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels. This oxidative stress can, in turn, trigger downstream events such as DNA damage and programmed cell death (apoptosis) or autophagy.[19]

Figure 2: Proposed mechanism of cytotoxic action for some chromanone derivatives.

Conclusion and Future Perspectives

While the natural discovery of brominated chromanones remains an open frontier, the synthesis and biological evaluation of their synthetic counterparts have revealed a promising class of compounds with notable antimicrobial and cytotoxic activities. The inclusion of bromine atoms appears to be a viable strategy for enhancing the potency of the chromanone scaffold.

Future research should focus on several key areas. A targeted screening of marine organisms, especially red algae known for producing other brominated compounds, may yet lead to the discovery of naturally occurring brominated chromanones. Further elaboration of the structure-activity relationships of synthetic analogues will guide the design of more potent and selective therapeutic agents. Finally, in-depth studies into the mechanisms of action of these compounds will be crucial for their future development as potential drug candidates. The convergence of marine natural product chemistry and synthetic medicinal chemistry holds significant promise for unlocking the full therapeutic potential of brominated chromanones.

References

- 1. researchgate.net [researchgate.net]

- 2. New Insights on the Terpenome of the Red Seaweed Laurencia dendroidea (Florideophyceae, Rhodophyta) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Laurencia - Wikipedia [en.wikipedia.org]

- 4. Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. WoRMS - World Register of Marine Species - Rhodomela confervoides (Hudson) P.C.Silva, 1952 [marinespecies.org]

- 8. seaweed.ie [seaweed.ie]

- 9. Rhodomela confervoides - Wikipedia [en.wikipedia.org]

- 10. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Chromanone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chromanone, or chroman-4-one, scaffold is a prominent heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1][2] Structurally, it features a benzene ring fused to a dihydropyran ring.[1] This core structure is a key constituent of many naturally occurring compounds, particularly flavonoids, and serves as a versatile building block for the synthesis of novel therapeutic agents.[3][4] The absence of a C2-C3 double bond distinguishes chromanones from the related chromones, leading to significant variations in their biological activities.[1][3] This guide provides a comprehensive overview of the chromanone scaffold, including its synthesis, diverse biological activities, detailed experimental protocols, and its interaction with key signaling pathways.

Synthesis of the Chromanone Scaffold

The synthesis of chromanone derivatives can be achieved through various synthetic routes. A common and efficient method involves the intramolecular cyclization of 2'-hydroxychalcones, which can be synthesized via a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde.

Another notable method is the microwave-assisted one-step synthesis from a 2'-hydroxyacetophenone and an aldehyde with a base like diisopropylamine (DIPA) in ethanol. This method offers a rapid and efficient route to a variety of substituted chromanones.[5]

More recent synthetic developments include radical cascade cyclization reactions, which provide access to complex chromanone derivatives under mild conditions.[6]

Biological Activities of Chromanone Derivatives

The chromanone scaffold is associated with a broad spectrum of pharmacological activities, making it a "privileged structure" in drug discovery.[3] Key activities include anticancer, anti-inflammatory, antioxidant, antibacterial, antifungal, and neuroprotective effects.

Anticancer Activity

Chromanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[7]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 3-Benzylideneflavanones/3-benzylidenechroman-4-ones | LoVo, HCT 116, SW620, HT-29, Caco-2 | Varies | [8] |

| 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) | A549 | Potent | [7] |

| 5,7-Dihydroxychromone-3-O-α-L-rhamnopyranoside | MCF-7 | 9.62 µg/mL | [9] |

Anti-inflammatory Activity

Certain chromanone derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[4][10]

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Chromanone-based derivative 4e | NO release inhibition | Potent | [10] |

Antioxidant Activity

The antioxidant potential of chromanones is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3]

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 7,8-Dihydroxy-3-[(3,4-dihydroxyphenyl) methylene] chroman-4-one | DPPH radical scavenging | 4.5 | [1] |

| 7,8-Dihydroxy-3-[(3,4-dihydroxyphenyl) methylene] chroman-4-one | NBT superoxide scavenging | 8.5 | [1] |

Neuroprotective Activity

Chromanone derivatives have emerged as promising agents for the treatment of neurodegenerative diseases like Alzheimer's disease by targeting key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][11]

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrid C10 | AChE | 0.58 | [12] |

| Chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrid C10 | MAO-B | 0.41 | [12] |

Other Biological Activities

Chromanone derivatives have also shown potential as:

-

Antibacterial and Antifungal Agents : Exhibiting activity against a range of pathogenic microbes.[1][3]

-

IKr Inhibitors : Showing potential for the treatment of cardiac arrhythmia.[13]

-

Plant Immunity Inducers : Enhancing resistance against plant diseases.[14]

Experimental Protocols

General Synthesis of Chroman-4-ones via Microwave Irradiation

This protocol is adapted from a general procedure for the synthesis of substituted chroman-4-ones.[5]

Materials:

-

Appropriate 2'-hydroxyacetophenone

-

Appropriate aldehyde

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH2Cl2)

-

10% aqueous Sodium Hydroxide (NaOH)

-

1 M aqueous Hydrochloric Acid (HCl)

-

Water

-

Brine

-

Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in EtOH, add the appropriate aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).

-

Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

-

After cooling, dilute the reaction mixture with CH2Cl2.

-

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired chroman-4-one.

MTT Assay for Cell Viability

This protocol provides a general procedure for determining the cytotoxic effects of chromanone derivatives on cancer cell lines.[15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Chromanone derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the chromanone derivative and a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of chromanone derivatives.[1][13][17]

Materials:

-

Chromanone derivative (test sample)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of dilutions of the test sample and the positive control in methanol.

-

In a 96-well plate or cuvettes, add a specific volume of the sample or control solution.

-

Add an equal volume of the DPPH working solution to each well/cuvette.

-

Prepare a blank containing methanol and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

Chromanone derivatives exert their biological effects by modulating various signaling pathways. Understanding these interactions is crucial for rational drug design and development.

Inhibition of IKr Potassium Channels

Certain chromanone derivatives act as inhibitors of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[13][18] Inhibition of IKr can prolong the cardiac action potential, a mechanism of action for Class III antiarrhythmic agents.[18]

Caption: Inhibition of the IKr potassium channel by chromanone derivatives.

Dual Inhibition of AChE and MAO-B in Alzheimer's Disease

In the context of Alzheimer's disease, some chromanone derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][11] AChE inhibition increases the levels of the neurotransmitter acetylcholine, while MAO-B inhibition reduces oxidative stress in the brain.[9][19]

Caption: Dual inhibition of AChE and MAO-B by chromanone derivatives in Alzheimer's disease.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized chromanone derivatives.

Caption: A generalized experimental workflow for the discovery of bioactive chromanone derivatives.

Conclusion

The chromanone scaffold represents a highly valuable core in medicinal chemistry, offering a foundation for the development of a wide array of therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives continue to make it an attractive target for drug discovery and development efforts. Further exploration of the structure-activity relationships and mechanisms of action of chromanone-based compounds holds significant promise for addressing a range of unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 8. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Dual inhibition of AChE and MAO-B in Alzheimer's disease: machine learning approaches and model interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrpc.com [ijrpc.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. mdpi.com [mdpi.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 18. The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and its versatile biological activities.[1][2] This in-depth technical guide explores the diverse therapeutic potential of substituted chroman-4-ones, summarizing key quantitative data, detailing experimental protocols for their biological evaluation, and visualizing the underlying molecular mechanisms.

Core Biological Activities and Structure-Activity Relationships

Substituted chroman-4-ones have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. The nature and position of substituents on the chroman-4-one ring system play a crucial role in modulating their potency and selectivity.

Antimicrobial Activity

Chroman-4-one derivatives have emerged as promising candidates in the fight against microbial resistance.[3] Studies have demonstrated their efficacy against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Selected Chroman-4-one Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 7-Hydroxychroman-4-one (1) | Candida albicans | 64 | [3] |

| 7-Methoxychroman-4-one (2) | Candida albicans | 64 | [3] |

| Compound 1 | Staphylococcus epidermidis | 128 | [3] |

| Compound 2 | Staphylococcus epidermidis | 128 | [3] |

| Compound 1 | Pseudomonas aeruginosa | 128 | [3] |

| Compound 2 | Pseudomonas aeruginosa | 128 | [3] |

| 2-n-Heptyl-7-hydroxy-4-chromanol | Staphylococcus aureus (MRSA) | 12.5-25 | [4] |

| 2-Propyl-4-chromanol | Mycobacterium tuberculosis | 12.5 | [4] |

MIC: Minimum Inhibitory Concentration

Structure-activity relationship (SAR) studies reveal that the presence of a hydroxyl group at the C-7 position is often crucial for antimicrobial activity.[3][5] Furthermore, the nature of the substituent at the C-2 position significantly influences the antibacterial spectrum and potency.[4]

Anticancer Activity

The antiproliferative properties of chroman-4-ones against various cancer cell lines have been extensively investigated.[6][7][8] Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways.

Table 2: Anticancer Activity of Selected Chroman-4-one Derivatives

| Compound | Cell Line | GI50 (µM) | Reference |

| 3-(4-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene)thiochroman-4-one | Leukemia (CCRF-CEM) | < 0.01 | [7] |

| 3-(4-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene)thiochroman-4-one | Leukemia (CCRF-CEM) | 0.02 | [7] |

| 3-(4-(2-Phenyl-2-oxoethoxy)benzylidene)thiochroman-4-one | Ovarian Cancer (OVCAR-3) | 0.28 | [7] |

GI50: 50% Growth Inhibition Concentration

Thiochroman-4-one derivatives, in particular, have demonstrated potent anticancer activity.[6][7] The substitution pattern on the arylidene moiety at the C-3 position is a key determinant of their cytotoxic efficacy.

Sirtuin 2 (SIRT2) Inhibition

Substituted chroman-4-ones have been identified as selective inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[9][10]

Table 3: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

| Compound | IC50 (µM) | Reference |

| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | [9] |

| 2-n-Propyl-6,8-dibromochroman-4-one | 10.6 | [11] |

| 2-Pentylchromone | 5.5 | [11] |

IC50: 50% Inhibitory Concentration

SAR studies have shown that electron-withdrawing groups at the C-6 and C-8 positions, along with an optimal alkyl chain length at the C-2 position, are favorable for potent SIRT2 inhibition.[9]

Anti-inflammatory Activity

Chroman-4-one derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[12][13][14]

Table 4: Anti-inflammatory Activity of a Selected Chroman-4-one Derivative

| Compound | Assay | IC50 (µM) | Reference |

| 4-Ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | NO Production in LPS-stimulated RAW 264.7 cells | 5.86 | [13] |

IC50: 50% Inhibitory Concentration

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[12][13]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of substituted chroman-4-ones.

Synthesis of Substituted Chroman-4-ones

A general and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[9]

General Procedure:

-

A mixture of the 2'-hydroxyacetophenone, aldehyde, and a base (e.g., diisopropylamine - DIPA) in ethanol is subjected to microwave irradiation at 160-170 °C for 1 hour.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 2-alkyl-chroman-4-one.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method in 96-well microplates, following established guidelines.[3][5]

General Procedure:

-

The compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in the wells of a 96-well plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

General Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the GI50 values are determined.

SIRT2 Inhibition Assay

The inhibitory activity of the compounds against SIRT2 is determined using a commercially available SIRT2 inhibitor screening assay kit.

General Procedure:

-

The assay is typically performed in a 96-well plate.

-

The reaction mixture contains the SIRT2 enzyme, a fluorogenic substrate, and NAD+.

-

The test compounds at various concentrations are added to the wells.

-

The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

-

A developer solution is added to stop the reaction and generate a fluorescent signal.

-

The fluorescence intensity is measured using a fluorescence plate reader.

-

The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted chroman-4-ones are often mediated through their interaction with specific signaling pathways.

Anti-inflammatory Signaling Pathway

Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[12] Upon stimulation by lipopolysaccharide (LPS), TLR4 activation leads to a downstream cascade involving MAPKs, ultimately resulting in the production of pro-inflammatory cytokines. The chroman-4-one derivatives can intervene in this pathway, leading to a reduction in the inflammatory response.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Characteristics of 6,8-Dibrominated Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics of 6,8-dibrominated heterocyclic compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, reactivity, and spectroscopic properties, with a focus on quinazolinones, chromones, and other related heterocyclic systems. Experimental protocols for key reactions are provided, and quantitative data are summarized in structured tables for ease of comparison.

6,8-Dibrominated Quinazolinone Derivatives

6,8-Dibrominated quinazolinone derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] The presence of bromine atoms at the 6 and 8 positions of the quinazolinone core is often associated with enhanced biological efficacy.[3]

Synthesis of 6,8-Dibrominated Quinazolinones

A common synthetic route to 6,8-dibrominated quinazolinones commences with the preparation of a 6,8-dibrominated benzoxazinone intermediate. This intermediate is then typically reacted with various nucleophiles to yield the desired quinazolinone derivatives.

A key starting material for many 6,8-dibrominated quinazolinones is 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one . The synthesis and subsequent reactions of this and related compounds are outlined in the workflow below.

Figure 1: Synthetic pathway for 6,8-dibrominated quinazolinone derivatives.

Experimental Protocol: Synthesis of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II)

-

A mixture of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I) (3.8 g, 0.01 mol) and p-aminoacetophenone (1.35 g, 0.01 mol) is heated together upon fusion at 150°C on a sand bath for 2 hours.

-

After cooling, the crude mass is crystallized twice from ethanol to yield dark brown crystals of the target compound (II).

Chemical Reactions of 6,8-Dibrominated Quinazolinones

6,8-Dibrominated quinazolinones undergo a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. For instance, the acetyl group in compound II can react with aromatic aldehydes to form chalcone-like intermediates, which can then be cyclized to form other heterocyclic systems like pyrazolines.

The chlorine atom at the 4-position of 6,8-dibromo-4-chloroquinazoline is susceptible to nucleophilic substitution, enabling the introduction of various amines and other nucleophiles.

Spectroscopic Data of 6,8-Dibrominated Quinazolinones

The structural characterization of these compounds relies heavily on spectroscopic techniques such as IR, NMR, and mass spectrometry.

| Compound | Melting Point (°C) | Yield (%) | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/z) | Ref |

| 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | 240 | 85 | 3302 (C-H aromatic), 1736 (C=O of acetyl), 1685 (C=O of quinazolinone), 1633 (C=N), 1590 (C=C) | - | 495, 497, 499 [M⁺-1] | [4] |

| 6,8-Dibromo-4-chloro-quinazoline | - | - | - | - | 322.38 (Molecular Weight) | [5] |

6,8-Dibrominated Chromone and Coumarin Derivatives

6,8-Dibrominated chromones and their isomers, coumarins, are another important class of heterocyclic compounds with notable biological activities.

Synthesis of 6,8-Dibrominated Chromones and Coumarins

The synthesis of 6,8-dibrominated chromone derivatives can be achieved through the condensation of 3,5-dibromo-2-hydroxyacetophenones with appropriate reagents. For example, reaction with diethyl oxalate and sodium ethoxide can yield ethyl-6,8-dibromo-chromone-2-carboxylates.

For coumarins, a common method involves the Pechmann condensation. The synthesis of 3-acetyl-4-hydroxy-6,8-dibromocoumarin can be achieved from 2,4-dibromophenol.

Experimental Protocol: Synthesis of 3-Acetyl-4-hydroxy-substituted Coumarins

A general method involves the reaction of a substituted phenol with an acetylating agent, followed by cyclization. For instance, heating a phenol with 2-acetyl malonic acid in the presence of phosphorus oxychloride and anhydrous zinc chloride can furnish the 3-acetyl-4-hydroxycoumarin.[6]

Reactivity of 6,8-Dibrominated Chromones and Coumarins

The 3-acetyl group in 3-acetyl-4-hydroxycoumarins is a versatile handle for further chemical modifications. It can undergo condensation reactions with hydrazines to form pyrazolinyl coumarins or with hydroxylamine to yield isoxazolyl coumarins.[7]

Spectroscopic Data of 6,8-Dibrominated Coumarins

| Compound | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) | Ref |

| 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid | 3480, 3068, 2927, 1763, 1694, 1619, 1454, 1218, 988 | 8.16 (d, J = 2.4 Hz 1H), 8.22 (d, J = 2.4 Hz 1H), 8.69 (s, 1H), 13.52 (bs, 1H) |

Biological Activities and Experimental Workflows

Anticancer Activity

Many 6,8-dibrominated quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including human breast carcinoma (MCF-7).[2] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as EGFR and PARP-1.

Below is a generalized workflow for the in vitro screening of anticancer activity of these compounds.

Figure 2: Generalized workflow for in vitro anticancer activity screening.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HeLa) are grown in a suitable medium like Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of the test compounds (e.g., 25, 50, 100, 200, 300 µg/ml), which are initially dissolved in DMSO and then diluted with serum-free medium. The plates are incubated for an additional 48 hours.

-

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. A solution of MTT is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Data Analysis: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured using a spectrophotometer. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Several 6,8-dibrominated quinazolinone derivatives have shown promising antibacterial and antifungal activities. The screening is typically performed using methods like the paper disc diffusion technique and the agar streak dilution method to determine the minimum inhibitory concentration (MIC).

Other 6,8-Dibrominated Heterocyclic Systems

While quinazolinones and chromones are the most extensively studied, other 6,8-dibrominated heterocyclic systems also exhibit interesting chemical and biological properties. For instance, 6,8-dibromoquinoline has been synthesized and its crystal structure determined, revealing π–π stacking interactions in the solid state.

Conclusion

This technical guide has provided a detailed overview of the chemical characteristics of 6,8-dibrominated heterocyclic compounds. The synthetic methodologies, chemical reactivity, and spectroscopic data presented herein offer valuable information for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The potent biological activities exhibited by many of these compounds, particularly in the areas of cancer and infectious diseases, underscore their potential as scaffolds for the development of novel therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 6,8-Dibromo-2,3-dihydrochromen-4-one: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6,8-Dibromo-2,3-dihydrochromen-4-one, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of 3-(2,4-dibromophenoxy)propanoic acid, followed by an intramolecular cyclization to yield the target compound.

Chemical Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 15773-96-3 |

| Molecular Formula | C₉H₆Br₂O₂ |

| Molecular Weight | 305.95 g/mol |

Synthesis Workflow

The synthesis of this compound is accomplished through a two-step reaction sequence as depicted in the workflow diagram below. The initial step involves the synthesis of the precursor, 3-(2,4-dibromophenoxy)propanoic acid, which is subsequently cyclized to afford the final product.

Figure 1: Synthesis workflow diagram.

Experimental Protocols

Step 1: Synthesis of 3-(2,4-dibromophenoxy)propanoic acid

This protocol is adapted from the procedure outlined in patent WO2008/39639.[1]

Materials:

-

2,4-dibromophenol

-

β-Propiolactone

-

2M Aqueous Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 30 mmol of 2,4-dibromophenol in 30 mmol of 2M aqueous sodium hydroxide.

-

To this mixture, add 30 mmol of β-propiolactone.

-

Heat the reaction mixture to reflux and maintain for two hours.

-

After two hours, cool the reaction mixture to ambient temperature.

-

Acidify the mixture with hydrochloric acid to a pH of less than 4.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate.

-

Separate the basic aqueous layer and acidify it again with hydrochloric acid to a pH of less than 4.

-

Extract the acidified aqueous layer with diethyl ether.

-

Wash the resulting ether extract with brine.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent in vacuo to yield 3-(2,4-dibromophenoxy)propanoic acid as an off-white solid.

Step 2: Synthesis of this compound

This protocol is a general procedure based on the information available from patent WO2008/039639. Specific quantitative data for the amount of phosphorus pentoxide and the reaction yield are not detailed in the publicly available literature.

Materials:

-

3-(2,4-dibromophenoxy)propanoic acid

-

Phosphorus pentoxide (P₂O₅)

-

Benzene

-

Ice water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve 6.0 mmol of 3-(2,4-dibromophenoxy)propanoic acid in benzene in a reaction flask.

-

Add phosphorus pentoxide to the solution. Note: The exact molar ratio of P₂O₅ to the starting material is not specified in the available literature. It is recommended to start with a standard excess used for intramolecular cyclizations.

-

Reflux the mixture for 2 hours.

-

After cooling to ambient temperature, decant the benzene.

-

Quench the residue with ice water.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography using a gradient of 0-20% ethyl acetate in hexanes to obtain this compound as a white solid.

Data Presentation

Quantitative data for the synthesis of this compound, such as reaction yield and specific characterization data (melting point, NMR), are not available in the currently accessible literature. Researchers undertaking this synthesis will need to perform their own analyses to determine these parameters.

Logical Relationships in Synthesis

The synthesis follows a logical progression from commercially available starting materials to the final product through a two-step process. The first step creates the necessary carbon framework and the second step performs the key ring-closing reaction.

Figure 2: Logical relationship of the synthesis steps.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Substituted Chroman-4-one Derivatives

Introduction

Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core structure of various natural products and synthetic molecules.[1][2] These scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[1][3] The development of efficient and sustainable synthetic methodologies for chroman-4-one derivatives is therefore of high interest to researchers in drug discovery and organic synthesis.

Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods.[4][5] Key benefits include dramatically reduced reaction times (from hours or days to minutes), increased product yields, enhanced reaction selectivity, and consistency.[4][5][6] These features align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[4][5] This document provides detailed protocols for two common microwave-assisted methods for synthesizing substituted chroman-4-one derivatives.

Protocol 1: Base-Promoted Condensation of 2'-Hydroxyacetophenones and Aldehydes

This protocol details a one-step synthesis involving a base-mediated aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[1][7] The use of microwave irradiation efficiently drives the reaction to completion in a short timeframe.[8]

Experimental Protocol

-

Reagent Preparation : In a 2–5 mL capped microwave vial, combine the substituted 2'-hydroxyacetophenone (1.0 equiv) and dissolve it in ethanol (EtOH) to make a 0.4 M solution.

-

Addition of Reagents : To the solution, add the desired aldehyde (1.1 equiv) followed by Diisopropylamine (DIPA) as the base (1.1 equiv).[1]

-

Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 160–170 °C for 1 hour.[1][7] Use a fixed hold time setting if available on the instrument.

-

Reaction Work-up : After the reaction is complete and the vial has cooled, dilute the mixture with dichloromethane (CH₂Cl₂).

-

Aqueous Extraction : Transfer the diluted mixture to a separatory funnel and wash sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.[1]

-

Drying and Concentration : Dry the separated organic phase over magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

Purification : Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired substituted chroman-4-one derivative.[1][7]

Protocol 2: Acetic Acid-Mediated Cyclization of 2'-Hydroxychalcones

This method utilizes pre-synthesized 2'-hydroxychalcones, which undergo an intramolecular oxa-Michael addition reaction mediated by acetic acid under microwave irradiation to form the corresponding flavanones (2-phenylchroman-4-ones).[6][9]

Experimental Protocol

-

Reagent Preparation : Place the 2'-hydroxychalcone (e.g., (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one) (0.5 mmol) and acetic acid (AcOH) (2 mL) into a 10 mL microwave vial equipped with a magnetic stirrer.[6]

-

Microwave Irradiation : Cap the vial and place it in the microwave reactor. Irradiate the reaction mixture at 200 °C for an initial period of 15 minutes.[6]

-

Reaction Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (4:1) mobile phase. If the reaction is incomplete, continue to irradiate for an additional 15 minutes.[6]

-

Solvent Removal : After cooling, transfer the reaction mixture to a round-bottom flask and remove the acetic acid using a rotary evaporator.[6]

-

Purification : The resulting residue can be further purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure chroman-4-one product.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the results obtained for the synthesis of various substituted chroman-4-one derivatives using Protocol 1. The yield is highly dependent on the electronic nature of the substituents on the 2'-hydroxyacetophenone starting material.[7] Electron-withdrawing groups generally lead to higher yields, while electron-donating groups can result in lower yields due to competing side reactions.[7]

| Entry | 2'-Hydroxyacetophenone Substituents | Aldehyde | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |

| 1 | 6-Cl, 8-Br | Hexanal | 60 | 160-170 | 88 | [7] |

| 2 | Unsubstituted | Hexanal | 60 | 160-170 | 55 | [1] |

| 3 | 6,8-di-Br | Hexanal | 60 | 160-170 | 56 | [1] |

| 4 | 6,8-di-Me | Hexanal | 60 | 160-170 | 17 | [7] |

| 5 | 6-OMe | Hexanal | 60 | 160-170 | 17 | [7] |

| 6 | 6-Br | Hexanal | 60 | 160-170 | 70 | [7] |

| 7 | 8-Br | Butanal | 60 | 160-170 | 65 | [7] |

Visualization of Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow and the underlying chemical reaction pathway for the base-promoted synthesis of chroman-4-ones.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nepjol.info [nepjol.info]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2-Alkyl-Substituted 4-Chromanones via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkyl-substituted 4-chromanones are an important class of heterocyclic compounds that serve as valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals. This application note provides a detailed protocol for the efficient synthesis of these compounds through a base-promoted, microwave-assisted intramolecular aldol condensation of 2'-hydroxyacetophenones with various aliphatic aldehydes. The use of microwave irradiation significantly reduces reaction times and often improves yields compared to conventional heating methods.

General Reaction Scheme

The synthesis proceeds via a tandem reaction sequence involving a base-catalyzed aldol addition of an aliphatic aldehyde to a 2'-hydroxyacetophenone, followed by an intramolecular Michael addition. The subsequent cyclization and dehydration lead to the formation of the 2-alkyl-substituted 4-chromanone ring system.

Data Presentation

The following table summarizes the yields of various 2-alkyl-substituted 4-chromanones synthesized using the microwave-assisted aldol condensation protocol. This data allows for a direct comparison of the reaction's efficiency with different aliphatic aldehydes.

| Entry | 2'-Hydroxyacetophenone | Aldehyde | 2-Alkyl-Substituted 4-Chromanone | Yield (%) |

| 1 | 2'-Hydroxyacetophenone | Propanal | 2-Ethyl-4-chromanone | 75 |

| 2 | 2'-Hydroxyacetophenone | Butanal | 2-Propyl-4-chromanone | 80 |

| 3 | 2'-Hydroxyacetophenone | Hexanal | 2-Pentyl-4-chromanone | 88[1][2] |

| 4 | 2'-Hydroxyacetophenone | Octanal | 2-Heptyl-4-chromanone | 78 |

| 5 | 5'-Bromo-2'-hydroxyacetophenone | Hexanal | 6-Bromo-2-pentyl-4-chromanone | 65 |

| 6 | 5'-Chloro-2'-hydroxyacetophenone | Hexanal | 6-Chloro-2-pentyl-4-chromanone | 72 |

| 7 | 3',5'-Dibromo-2'-hydroxyacetophenone | Hexanal | 6,8-Dibromo-2-pentyl-4-chromanone | 43[1][2] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2-alkyl-substituted 4-chromanones via a microwave-assisted aldol condensation.

Materials:

-

Appropriate 2'-hydroxyacetophenone

-

Appropriate aliphatic aldehyde

-

Diisopropylamine (DIPA)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

General Procedure:

-

To a solution of the appropriate 2'-hydroxyacetophenone (1.0 equiv) in ethanol (to make a 0.4 M solution) in a microwave-safe vessel, add the appropriate aliphatic aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).[3]

-

Seal the vessel and heat the reaction mixture in a microwave reactor at 170 °C for 1 hour.[1][2]

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

-

Wash the organic phase sequentially with 1 M aqueous HCl, 10% aqueous NaOH, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkyl-substituted 4-chromanone.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanism and the general experimental workflow.

Caption: Reaction mechanism for the synthesis of 2-alkyl-4-chromanones.

Caption: Experimental workflow for the synthesis of 2-alkyl-4-chromanones.

References

- 1. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6,8-Dibromo-2,3-dihydrochromen-4-one as a SIRT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6,8-Dibromo-2,3-dihydrochromen-4-one and its derivatives as selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in various cellular processes and diseases. This document includes quantitative data on related compounds, detailed experimental protocols for enzymatic assays, and visualizations of the experimental workflow and relevant signaling pathways.

Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases that plays a crucial role in various physiological and pathological processes, including cell cycle regulation, metabolic control, and neurodegeneration. Its involvement in diseases such as cancer and Parkinson's disease has made it an attractive target for therapeutic intervention. Chroman-4-one derivatives have emerged as a promising class of SIRT2 inhibitors, with studies demonstrating their potency and selectivity. While direct inhibitory data for this compound is not extensively published, research on closely related analogs, particularly those with substitutions at the 2, 6, and 8 positions, provides valuable insights into its potential as a SIRT2 inhibitor.

A key study by Friden-Saxin et al. systematically investigated a series of substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors[1][2][3]. Their findings revealed that electron-withdrawing groups at the 6 and 8 positions, such as bromine, are favorable for inhibitory activity. The most potent compound identified in their study was 6,8-dibromo-2-pentylchroman-4-one , with an IC50 value in the low micromolar range[1][2][3][4]. This suggests that this compound likely possesses SIRT2 inhibitory properties.

Data Presentation

The following table summarizes the quantitative data for selected chroman-4-one derivatives as SIRT2 inhibitors, based on the findings of Friden-Saxin et al.[1][2][3]. This data highlights the structure-activity relationship (SAR) and the importance of substitutions at various positions of the chroman-4-one scaffold.

| Compound | R2 | R6 | R8 | SIRT2 IC50 (µM) | SIRT1 Inhibition (%) @ 200µM | SIRT3 Inhibition (%) @ 200µM |

| 6,8-dibromo-2-pentylchroman-4-one | pentyl | Br | Br | 1.5 | <10 | <10 |

| 8-bromo-6-chloro-2-pentylchroman-4-one | pentyl | Cl | Br | 4.5 | <10 | <10 |

| rac-8-bromo-6-chloro-2-pentylchroman-4-one | pentyl | Cl | Br | 4.3 | Not Determined | Not Determined |

| 6-bromo-8-chloro-chroman-4-one | H | Br | Cl | 1.8 | Not Determined | Not Determined |

| 6,8-dichloro-2-pentylchroman-4-one | pentyl | Cl | Cl | 12 | <10 | <10 |

| 2-pentylchroman-4-one | pentyl | H | H | >200 | <10 | <10 |

Experimental Protocols

The following is a detailed protocol for an in vitro SIRT2 inhibition assay, adapted from the methodology described by Friden-Saxin et al.[1][2][3]. This protocol can be used to evaluate the inhibitory activity of this compound and other derivatives.

In Vitro Sirtuin Inhibition Assay (Fluorometric)

This assay measures the NAD+-dependent deacetylase activity of SIRT2 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Developer solution (containing a protease to cleave the deacetylated product)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (this compound) dissolved in DMSO

-

Control inhibitor (e.g., Suramin)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the following components in order:

-

Assay buffer

-

Test compound at various concentrations

-

SIRT2 enzyme solution (final concentration will depend on the specific activity of the enzyme lot)

-

Fluorogenic peptide substrate

-

-